![molecular formula C10H14N2O4S B14178259 N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine CAS No. 851680-14-3](/img/structure/B14178259.png)
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methanesulfonyl group attached to the amino group of the phenyl ring, which is further connected to a glycine moiety
Preparation Methods
Industrial Production Methods
In an industrial setting, the production of N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The purification of the final compound is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative .
Scientific Research Applications
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The glycine moiety may also play a role in binding to specific receptors or transporters, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylglycine: An amino acid derivative with a phenyl group attached to the glycine moiety.
N-(4-Methanesulfonyl)phenylglycine: Similar structure but lacks the amino group on the phenyl ring.
N-(4-{[(Methanesulfonyl)amino]phenyl}glycine): Similar structure but with different substituents on the phenyl ring.
Uniqueness
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine is unique due to the presence of both the methanesulfonyl group and the glycine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
851680-14-3 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-[4-(methanesulfonamidomethyl)anilino]acetic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-17(15,16)12-6-8-2-4-9(5-3-8)11-7-10(13)14/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
InChI Key |
HMJFTVWVDNPATB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


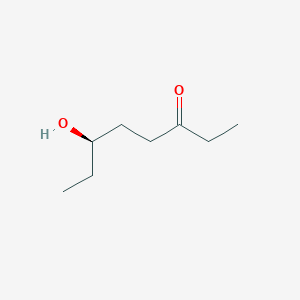
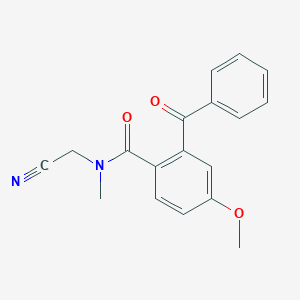

![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
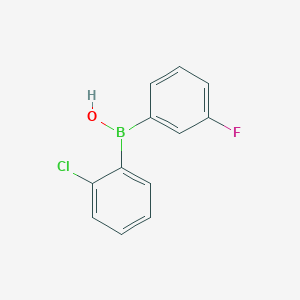
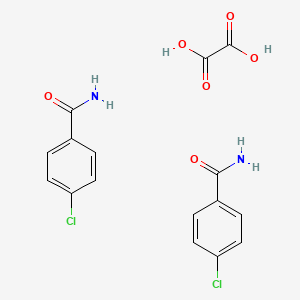
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)

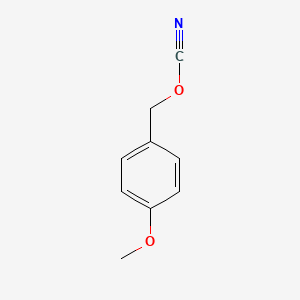
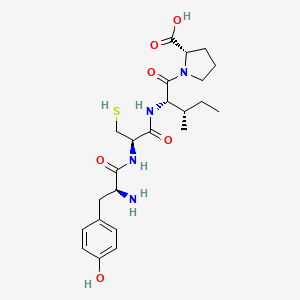

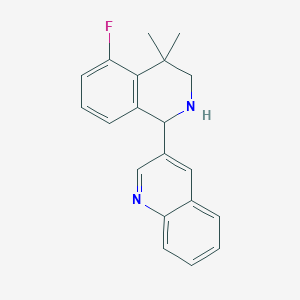
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
